molecular formula C9H18ClNS B2602712 (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride CAS No. 2550996-53-5

(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride

Cat. No.: B2602712
CAS No.: 2550996-53-5
M. Wt: 207.76
InChI Key: KMTVHBADKCOJPL-YWUTZLAHSA-N
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Description

The compound (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride is a bicyclic pyrrolidine derivative with a methylsulfanyl (SCH₃) substituent at the 2-position and a hydrochloride salt. Its molecular formula is C₈H₁₆ClNS, with a molar mass of 193.73 g/mol . The stereochemistry (2S,3aS,6aS) defines a rigid bicyclic framework, common in bioactive molecules targeting neurological or cardiovascular systems.

Properties

IUPAC Name

(2S,3aS,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS.ClH/c1-11-6-8-5-7-3-2-4-9(7)10-8;/h7-10H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTVHBADKCOJPL-YWUTZLAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC2CCCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, reduction, and substitution. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SCH₃) group is susceptible to oxidation, forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. This reactivity aligns with sulfur-containing heterocycles, where controlled oxidation conditions dictate product outcomes .

Reaction Reagents/Conditions Products
Sulfide → SulfoxideH₂O₂ (30%), RT, 2–4 h(2S,3aS,6aS)-2-[(methylsulfinyl)methyl]-derivative
Sulfide → SulfonemCPBA (2 eq), CH₂Cl₂, 0°C → RT(2S,3aS,6aS)-2-[(methylsulfonyl)methyl]-derivative

Key Observations :

  • Sulfoxide formation occurs under mild oxidizing conditions, while sulfones require stronger oxidants like meta-chloroperbenzoic acid (mCPBA) .

  • Stereochemical integrity of the bicyclic core remains intact during these reactions due to its rigid conformation .

Nucleophilic Substitution

The methylsulfanyl group can act as a leaving group under basic conditions, enabling substitution reactions at the methylene carbon.

Reaction Reagents/Conditions Products
AlkylationNaH, R-X (alkyl halide), DMF(2S,3aS,6aS)-2-[(alkyl)methyl]-derivative
AminolysisNH₃ (g), MeOH, 60°C(2S,3aS,6aS)-2-[(aminomethyl)]-derivative

Mechanistic Notes :

  • Deprotonation of the α-carbon adjacent to sulfur generates a thiolate intermediate, facilitating nucleophilic displacement .

  • Steric hindrance from the bicyclic system limits reactivity toward bulky nucleophiles .

Ring-Opening Reactions

Under acidic or reductive conditions, the cyclopenta[b]pyrrole scaffold undergoes selective bond cleavage.

Reaction Reagents/Conditions Products
Acid HydrolysisHCl (conc.), reflux, 12 hLinear amine-carboxylic acid derivative
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOHPartially saturated pyrrolidine analog

Structural Impact :

  • Acid hydrolysis preferentially cleaves the cyclopentane ring, yielding a linear chain while preserving the pyrrolidine nitrogen .

  • Hydrogenation reduces double bonds in the bicyclic system but leaves the methylsulfanyl group unaffected .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation at the pyrrolidine nitrogen, influencing solubility and reactivity.

Condition pH Range Species Formed
Acidic (pH < 3)ProtonatedWater-soluble cationic species
Neutral/Basic (pH > 7)DeprotonatedLipid-soluble free base

Applications :

  • Protonation enhances aqueous solubility for pharmaceutical formulations .

  • Deprotonation facilitates membrane permeability in biological systems .

Comparative Reactivity with Analogues

Compound Oxidation Susceptibility Substitution Reactivity
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid LowModerate (carboxylic acid)
Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate Moderate (ester)High (ester hydrolysis)
Target Compound High (-SCH₃) High (-SCH₃)

Insights :

  • The methylsulfanyl group confers higher oxidative and substitution reactivity compared to carboxylate or ester derivatives .

Scientific Research Applications

(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology. This article explores its applications, particularly in antiviral therapies and receptor modulation, supported by relevant case studies and data.

Antiviral Applications

Recent studies have highlighted the potential of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride as an antiviral agent. One notable patent (WO2021252491A1) describes its use in treating coronaviruses. The compound exhibits significant inhibitory effects against viral replication mechanisms, suggesting its utility in developing therapeutic strategies for viral infections, including SARS-CoV-2 .

Mechanism of Action:
  • The compound targets specific viral proteins involved in the replication cycle.
  • It demonstrates a favorable pharmacokinetic profile, enhancing its potential for clinical application.

Receptor Modulation

The compound has also been studied for its interactions with muscarinic receptors. Research indicates that derivatives of this compound can function as ligands for muscarinic receptors, particularly M2 subtypes. This interaction is crucial for developing treatments for various conditions such as Alzheimer's disease and other cognitive disorders .

Key Findings:
  • Compounds similar to (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride have shown partial agonist activity at M2 receptors.
  • Functional studies reveal that these compounds can modulate neurotransmitter release, potentially improving cognitive function in neurodegenerative diseases.

Data Table: Summary of Applications

Application Area Details References
Antiviral ActivityInhibitory effects against coronaviruses; potential therapeutic use
Muscarinic Receptor ModulationInteraction with M2 receptors; potential cognitive enhancement
PharmacokineticsFavorable absorption and distribution characteristics

Case Studies

  • Antiviral Efficacy : A study outlined in the patent WO2021252491A1 demonstrated that (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride significantly reduced viral load in cell cultures infected with coronaviruses. The compound was administered in varying concentrations, showing dose-dependent efficacy.
  • Receptor Binding Studies : Research published on muscarinic ligands indicated that compounds derived from (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride exhibited selective binding to M2 receptors. Functional assays demonstrated that these compounds could enhance acetylcholine-mediated signaling in neuronal tissues .
(2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride represents a promising candidate for further rese

Mechanism of Action

The mechanism of action of (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions

(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
  • Molecular Formula: C₈H₁₃NO₂
  • Molar Mass : 155.197 g/mol
  • Key Feature : Carboxylic acid (-COOH) at the 2-position.
  • Comparison : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing water solubility but limiting membrane permeability. This compound is a likely intermediate for prodrugs or ester derivatives (e.g., benzyl esters) .
(2S,3aS,6aS)-Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride
  • Molecular Formula: C₁₅H₂₀ClNO₂
  • Molar Mass : 281.78 g/mol
  • Key Feature : Benzyl ester (-COOCH₂C₆H₅) at the 2-position.
  • Comparison : The benzyl ester increases lipophilicity and may serve as a prodrug, improving oral bioavailability compared to the carboxylic acid. Hydrolysis in vivo releases the active carboxylic acid .
(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole Hydrochloride
  • Molecular Formula : C₇H₁₄ClN₃O₂S (estimated)
  • Key Feature : Methylsulfonyl (-SO₂CH₃) group.
  • Comparison : The sulfonyl group is highly polar and electron-withdrawing, contrasting with the electron-donating methylsulfanyl group in the target compound. This difference may alter receptor binding kinetics and metabolic stability .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molar Mass (g/mol) Functional Group Key Properties
Target Compound C₈H₁₆ClNS 193.73 Methylsulfanyl (SCH₃) Moderate lipophilicity; potential CNS activity due to SCH₃ group.
Carboxylic Acid Derivative C₈H₁₃NO₂ 155.20 Carboxylic Acid (-COOH) High polarity; limited membrane permeability.
Benzyl Ester Derivative C₁₅H₂₀ClNO₂ 281.78 Benzyl Ester (-COOCH₂Ph) High lipophilicity; prodrug candidate for sustained release.
Sulfonyl Derivative C₇H₁₄ClN₃O₂S ~247.72 Methylsulfonyl (-SO₂CH₃) High polarity; potential for metabolic detoxification or renal excretion.

Structural Analogues in Drug Development

  • Ramipril Derivatives (e.g., ):
    Ramipril contains a similar bicyclic pyrrolidine core but incorporates a peptide-like side chain for angiotensin-converting enzyme (ACE) inhibition. The target compound lacks this side chain, suggesting divergent mechanisms but possible utility as a scaffold for cardiovascular drug design .

  • Oxadiazole Derivatives (e.g., ): The compound 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride introduces a heterocyclic oxadiazole ring, enhancing rigidity and metabolic stability compared to the target compound’s simpler structure .

Biological Activity

Overview of the Compound

Chemical Structure : The compound belongs to a class of bicyclic amines, characterized by a unique octahydrocyclopenta[b]pyrrole structure. The presence of a methylsulfanyl group suggests potential interactions with biological targets, particularly in enzymatic pathways.

Molecular Formula : C₉H₁₅ClN

Molecular Weight : 175.68 g/mol

Cytotoxicity

Cytotoxicity studies are crucial for understanding the potential therapeutic applications of compounds. While direct data on (2S,3aS,6aS)-2-[(methylsulfanyl)methyl]-octahydrocyclopenta[b]pyrrole hydrochloride is sparse, similar compounds have shown varying degrees of cytotoxic effects against cancer cell lines. For instance, triazolo-pyridazine derivatives have been evaluated for their cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, yielding IC50 values indicating moderate to high cytotoxicity .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These findings suggest that derivatives similar to This compound may exhibit significant cytotoxic properties.

The mechanism by which such compounds exert their biological effects often involves interaction with specific proteins or enzymes within cancer cells. For example, compounds that inhibit c-Met kinase have shown promise in reducing tumor growth by blocking signaling pathways critical for cancer cell proliferation .

Case Studies

  • Study on Pyrrole Derivatives : Research has demonstrated that pyrrole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo models. These studies often highlight the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .
  • Inhibition Studies : Inhibitory studies on related compounds have shown that specific modifications can lead to increased potency against various cancer cell lines. For instance, modifications leading to enhanced binding affinity at the ATP-binding site of kinases have been documented .

Future Directions

Given the potential biological activity indicated by related compounds, further research into This compound is warranted:

  • In Vitro Studies : Conducting detailed in vitro assays to evaluate cytotoxicity against a broader range of cancer cell lines.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity could lead to the development of more potent derivatives.

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